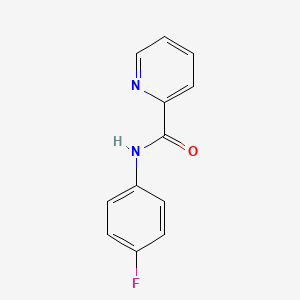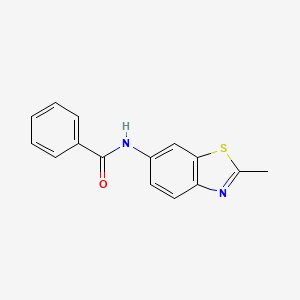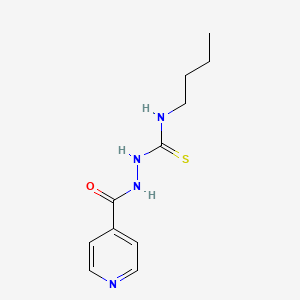![molecular formula C13H13F3N2O2S2 B1223768 N-[2-[[2-(trifluoromethyl)-4-quinolinyl]thio]ethyl]methanesulfonamide](/img/structure/B1223768.png)
N-[2-[[2-(trifluoromethyl)-4-quinolinyl]thio]ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[[2-(trifluoromethyl)-4-quinolinyl]thio]ethyl]methanesulfonamide is a member of quinolines.
Applications De Recherche Scientifique
Metal Mediated Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). These compounds exhibit varying inhibitory potencies on different metal forms of Escherichia coli MetAP, and their action is dependent on metal concentration. Their inhibition mechanism involves forming a metal complex at the enzyme active site, which is stabilized by an extended hydrogen bond and metal interaction network (Huang et al., 2006).
Conformations and Self-Association in Solution
The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution have been studied. This compound forms cyclic dimers in inert solvents and chain associates in crystal through hydrogen bonding. Its carbonyl group undergoes protonation only by very strong trifluoromethanesulfonic acid, indicating specific reaction conditions for its activation (Sterkhova et al., 2014).
Sulfur-Containing Derivatives in Pharmaceutical Research
Derivatives of N-methanesulfonyl β-phenethylamine have shown varied pharmacological effects. One specific derivative, N-trifluoroacetyl-1-(4-methanesulfonamidophenyl)-2-ethylamine, significantly lowered blood pressure in hypertensive rats, demonstrating its potential in cardiovascular research (Foye et al., 1971).
Vicarious Nucleophilic Substitutions of Hydrogen
Research on 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide reveals its reactivity in vicarious nucleophilic substitution (VNS) reactions. It provides a novel approach to VNS reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek et al., 2008).
Adsorption and Corrosion Inhibition Properties
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been found effective in inhibiting mild steel corrosion in acidic environments. These compounds form a protective film on the steel surface, indicating their utility in materials science and engineering (Olasunkanmi et al., 2016).
Development of Chemoselective N-Acylation Reagents
Storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed as N-acylation reagents with good chemoselectivity. This highlights their potential use in organic synthesis (Kondo et al., 2000).
Propriétés
Formule moléculaire |
C13H13F3N2O2S2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylethyl]methanesulfonamide |
InChI |
InChI=1S/C13H13F3N2O2S2/c1-22(19,20)17-6-7-21-11-8-12(13(14,15)16)18-10-5-3-2-4-9(10)11/h2-5,8,17H,6-7H2,1H3 |
Clé InChI |
MOZLNBUXNKZTJA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCSC1=CC(=NC2=CC=CC=C21)C(F)(F)F |
SMILES canonique |
CS(=O)(=O)NCCSC1=CC(=NC2=CC=CC=C21)C(F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-[(1,3-Benzothiazol-2-ylthio)methyl]-4-ethyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1223686.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1223687.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide](/img/structure/B1223691.png)



![4-[[1-[(3,4-Dichlorophenyl)methyl]-3-indolyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1223697.png)
![6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1223700.png)
![[4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone](/img/structure/B1223702.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1223705.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223706.png)
![4-[1-[(3-Methoxyphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1223710.png)
